1-Azabicyclo[2.2.2]octane-3-carbonitrile,(3S)-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[2.2.2]octane-3-carbonitrile, (3S)-(9ci) is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo family, which is known for its unique structural properties and significant potential in various fields, including drug discovery and synthetic organic chemistry.
Preparation Methods
The synthesis of 1-Azabicyclo[2.2.2]octane-3-carbonitrile typically involves several steps. One common method includes the catalytic asymmetric Rautenstrauch reaction, which provides good enantiocontrol . Another approach involves the use of preparative high-performance liquid chromatography (HPLC) to separate isomers, followed by amide and ester reduction and alcohol methylation through an amine protection/deprotection sequence . Industrial production methods often rely on these synthetic routes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
1-Azabicyclo[2.2.2]octane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used to reduce the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Azabicyclo[2.2.2]octane-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Due to its bioactive properties, it is explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]octane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocyclic structure allows it to engage in various biochemical interactions, influencing biological processes at the molecular level .
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]octane-3-carbonitrile can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound also contains a nitrogen heterocycle but has a different ring structure, leading to distinct chemical and biological properties.
1-Azabicyclo[2.2.2]octan-3-one: This compound has a similar core structure but differs in its functional groups, affecting its reactivity and applications.
The uniqueness of 1-Azabicyclo[2.2.2]octane-3-carbonitrile lies in its specific structural configuration and the resulting chemical and biological properties .
Properties
Molecular Formula |
C8H12N2 |
---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(3S)-1-azabicyclo[2.2.2]octane-3-carbonitrile |
InChI |
InChI=1S/C8H12N2/c9-5-8-6-10-3-1-7(8)2-4-10/h7-8H,1-4,6H2/t8-/m1/s1 |
InChI Key |
ICSMHHPNBLZOLB-MRVPVSSYSA-N |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)C#N |
Canonical SMILES |
C1CN2CCC1C(C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.